molecular formula C15H28O B1581690 2,6-Di-tert-butyl-4-methylcyclohexanone CAS No. 23790-39-8

2,6-Di-tert-butyl-4-methylcyclohexanone

Cat. No.: B1581690
CAS No.: 23790-39-8
M. Wt: 224.38 g/mol
InChI Key: LDPDMUPXRDWOPE-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-methylcyclohexanone is a chemical compound with the CAS Number: 23790-39-8 . It has a molecular weight of 224.39 . The IUPAC name for this compound is this compound .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in a dry environment .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • In Situ Preparation of Cyclopropanones : 2,6-Di-tert-butyl-4-methylcyclohexanone was used in the synthesis of substituted cyclopropanones, highlighting a method to reductively remove bromine atoms and investigate the mechanism of enol formation in these compounds (Sorensen & Sun, 1996).

  • Structural Analysis of Derivatives : The compound was utilized in the study of trisubstituted 4-methylenecyclooctanones, examining the structural characteristics and conformations of these complex molecules (Ginderow et al., 1997).

Chemical Reactions and Mechanisms

  • Study of Electron Transfer and Radical Reactions : The compound's derivatives played a role in the study of electron transfer between phenoxyl radicals and acids, contributing to the understanding of radical reactions and their mechanisms (Omura, 2008).

  • Investigation of Metabolic Pathways : Research into the metabolism of related compounds like tert-butylcyclohexanones has provided insights into biological reduction processes and the formation of secondary alcohols (Cheo et al., 1967).

Industrial and Environmental Applications

  • Photoinitiator in Polymer Matrices : The compound's derivatives have been used as photoinitiators in negative photoresists, aiding in the development of industrial applications in polymer science (Avadanei, 2017).

  • Environmental Impact Assessment : Studies have focused on the distribution, transformation, and toxicity evaluation of similar compounds like butylated hydroxytoluene in aquatic environments, providing essential information for environmental risk assessment (Wang et al., 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

2,6-ditert-butyl-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h10-12H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDMUPXRDWOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)C(C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281627
Record name 2,6-di-tert-butyl-4-methylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23790-39-8
Record name 23790-39-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-di-tert-butyl-4-methylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,6-Di-tert-butyl-4-methylcyclohexanone in the antioxidant additive composition for biodiesel?

A: The research paper focuses on enhancing the storage stability of biodiesel, a known challenge due to its susceptibility to oxidation. While the paper doesn't delve into the specific mechanism of action for each individual component, it highlights that this compound is a part of a synergistic blend of phenolic and non-phenolic antioxidants. This suggests that it likely contributes to the overall antioxidant capacity of the composition, potentially by scavenging free radicals or interrupting the autoxidation chain reaction. The paper demonstrates that this specific combination of antioxidants, including this compound at a concentration of 0.2-0.3 wt% within the additive composition, significantly improves the storage stability of biodiesel [].

Q2: How effective is the antioxidant additive composition containing this compound in improving the storage stability of biodiesel?

A: The research indicates that adding the formulated antioxidant additive composition to biodiesel, achieving a final concentration of 0.002-1.6 wt% in the fuel, significantly enhances its storage stability []. While the paper doesn't provide specific data on the shelf-life extension, it emphasizes a "considerable improvement" in storage stability compared to biodiesel without the additive. This suggests that the additive composition, with this compound as a component, effectively retards oxidative degradation, contributing to a longer usable life for the biodiesel.

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